molecular formula C11H13NO2 B8384678 1-(1-Methylcyclobutyl)-4-nitrobenzene

1-(1-Methylcyclobutyl)-4-nitrobenzene

Cat. No.: B8384678
M. Wt: 191.23 g/mol
InChI Key: XJEXVWMNXBVFHR-UHFFFAOYSA-N
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Description

1-(1-Methylcyclobutyl)-4-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) in the para position of a benzene ring, substituted with a 1-methylcyclobutyl group. This substituent introduces steric bulk and unique electronic effects due to the cyclobutane ring’s strain and the methyl group’s electron-donating nature. The compound’s molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol, distinguishing it from bulkier derivatives discussed in the literature .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(1-methylcyclobutyl)-4-nitrobenzene

InChI

InChI=1S/C11H13NO2/c1-11(7-2-8-11)9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3

InChI Key

XJEXVWMNXBVFHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Tautomerism and Solvatochromism

  • Azo-azomethine derivatives of 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene These compounds exhibit solvent-dependent tautomerism. Aliphatic diamine derivatives favor the enol-imine form, while aromatic diamines adopt intermediate tautomeric states due to intramolecular hydrogen bonding. The nitro group enhances electron withdrawal, contributing to solvatochromic shifts (bathochromic shift in polar solvents) . The methylcyclobutyl group in the target compound may reduce such polarity-driven effects due to its hydrophobic nature.

Structural and Crystallographic Insights

  • 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene dimethylformamide solvate
    This benzimidazole derivative forms hydrogen-bonded networks in the solid state, stabilized by interactions between the nitro group and solvent molecules. The rigid benzimidazole ring contrasts with the flexible methylcyclobutyl group, which may lead to less ordered crystal packing .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Reactions
1-(1-Methylcyclobutyl)-4-nitrobenzene 1-Methylcyclobutyl 191.23 Steric hindrance, strain-driven reactivity (inferred)
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene Propargylic chloride 209.63 Sonogashira coupling, TDAE-mediated synthesis
1-(Dichlorophenylmethyl)-4-nitrobenzene Dichlorophenylmethyl 282.12 Electrophilic substitution, high stability
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene Sulfonyl group 301.58 Bulky substituent, sulfonation potential
1-(1H-Benzimidazol-2-yl)-4-nitrobenzene Benzimidazole 265.26 Hydrogen-bonded crystal packing

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